ZINC gluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Common Cold Treatment:

Zinc gluconate lozenges have been studied for their ability to shorten the duration and severity of the common cold. Some studies suggest that regular use of lozenges containing at least 13.3mg of elemental zinc within 24-48 hours of symptom onset may be beneficial []. However, the effectiveness can vary depending on the specific formulation and individual factors [].

It's important to note that research findings are not always consistent. While some studies show positive results, others haven't been able to replicate the benefits []. More research is needed to fully understand the effectiveness and optimal use of zinc gluconate for the common cold.

Other Potential Applications:

Beyond the common cold, zinc gluconate is being investigated for its potential role in various health conditions, including:

- Wound healing: Due to its role in cell growth and repair, zinc gluconate is being explored as a topical treatment to aid wound healing [].

- Diarrhea: Research suggests that zinc supplementation may help shorten the duration of diarrhea in children, particularly in developing countries [].

- Age-related macular degeneration (AMD): Some studies suggest that zinc, along with other antioxidants, may help slow the progression of AMD [].

Zinc gluconate is a zinc salt derived from gluconic acid, represented by the chemical formula . It consists of two gluconate anions for each zinc cation, making it an ionic compound. This compound appears as a white to off-white powder and is commonly used as a dietary supplement due to its bioavailability and relatively low gastrointestinal irritation compared to other zinc salts . Zinc gluconate provides approximately 14.35% elemental zinc by weight, making it an effective source of this essential trace element in nutrition .

Moreover, zinc gluconate can be used as a precursor in the synthesis of zinc oxide nanoparticles through thermal decomposition or hydrolysis processes .

Zinc gluconate can be synthesized through several methods:

- Direct Reaction: A common method involves reacting gluconic acid with basic zinc carbonate under controlled heating conditions. The reaction typically occurs at temperatures between 50-80 degrees Celsius for several hours, yielding white crystalline zinc gluconate .

- Electrolytic Oxidation: This method involves oxidizing glucose to produce gluconic acid using electrolytic processes. While more expensive than direct synthesis, this method results in a product with a lower microbiological profile and longer shelf life .

- Crystallization from Solution: Zinc gluconate can also be obtained by crystallizing from an aqueous solution containing both zinc ions and gluconic acid under specific conditions of temperature and concentration.

Zinc gluconate has various applications across different fields:

- Dietary Supplements: Widely used as a nutritional supplement to prevent or treat zinc deficiency.

- Pharmaceuticals: Incorporated into lozenges for cold treatment and other formulations aimed at enhancing immune response.

- Veterinary Medicine: Used in products for chemical castration in animals .

- Cosmetics and Personal Care: Utilized for its antimicrobial properties in skin care formulations.

Zinc gluconate exhibits interactions with various compounds that can affect its absorption and efficacy:

- Antibiotics: Zinc can interfere with the absorption of certain antibiotics such as tetracyclines and quinolones; thus, they should not be taken simultaneously.

- Copper Absorption: High doses of zinc may inhibit copper absorption, potentially leading to deficiency if not monitored .

- Other Minerals: The presence of other minerals like calcium or iron can also affect the bioavailability of zinc when taken together.

Zinc gluconate is often compared with other forms of zinc supplements. Here are some similar compounds:

| Compound | Chemical Formula | Elemental Zinc Content (%) | Unique Features |

|---|---|---|---|

| Zinc sulfate | ZnSO₄ | 22.4 | Commonly used but can cause gastrointestinal upset |

| Zinc acetate | Zn(CH₃COO)₂ | 30.5 | Higher elemental zinc content; better tolerated |

| Zinc citrate | Zn(C₆H₅O₇)₂ | 31.0 | Chelated form; enhances absorption |

| Zinc glycinate | Zn(C₂H₅NO₂)₂ | 30.28 | High bioavailability; less gastrointestinal irritation |

| Zinc oxide | ZnO | 80.0 | Used topically; not typically ingested |

Zinc gluconate's uniqueness lies in its balanced combination of bioavailability and lower gastrointestinal irritation compared to other forms like zinc sulfate or oxide. Its use in lozenges for cold treatment also sets it apart from many other supplements .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₁₄Zn | |

| Molecular Weight | 455.67 g/mol | |

| Solubility | Highly soluble in water (720 g/L) | |

| Zinc Content | 12.5–14.6% | |

| Bioavailability | Superior to inorganic zinc salts |

Zinc gluconate’s structure enables its use in diverse formulations, from effervescent powders to topical creams, due to its neutral taste and compatibility with aqueous and lipid-based matrices.

Historical Context and Discovery

Early Recognition of Zinc’s Essentiality

The essentiality of zinc for human health was first established in the 1960s by Dr. Ananda Prasad and his team. Their groundbreaking work in Shiraz, Iran, identified zinc deficiency as a cause of growth retardation and hypogonadism in adolescents consuming diets high in phytate-rich cereals. This discovery challenged the prevailing belief that zinc deficiency was irrelevant to human physiology, leading to the establishment of recommended dietary allowances (RDAs) for zinc in 1974.

Evolution of Gluconic Acid Production

Gluconic acid, a precursor to zinc gluconate, was first produced through microbial fermentation in the early 20th century. Aspergillus niger emerged as a key biocatalyst for oxidizing glucose to gluconic acid, a method later scaled industrially by Pfizer in the 1920s. This fermentation process remains central to gluconic acid synthesis, with modern modifications optimizing yield and purity.

Key Milestones in Zinc Gluconate Development

Role in Modern Chemistry and Industry

Industrial Applications

Zinc gluconate’s versatility stems from its chemical stability and compatibility with organic and inorganic matrices. Below is a breakdown of its primary industrial uses:

Pharmaceutical and Nutraceutical Industries

- Dietary Supplements: Zinc gluconate is preferred in tablets, capsules, and effervescent powders due to its high bioavailability and minimal gastrointestinal irritation.

- Functional Foods: Fortified cereals, dairy alternatives, and infant formulas utilize zinc gluconate to address nutritional deficiencies in populations with restricted diets.

- Topical Preparations: Its skin-conditioning properties make it suitable for cosmetics, including creams and soaps.

Chemical and Food Processing

- Chelating Agent: Zinc gluconate’s ability to bind metal ions enhances its utility in stabilizing food colors and preventing oxidation.

- pH Regulation: In food production, it acts as a buffering agent to maintain stable pH levels in acidic or alkaline environments.

Production Methods

Three primary methods dominate zinc gluconate synthesis, each with distinct advantages:

Fermentation Process

- Substrate Preparation: Glucose is dissolved in water and sterilized.

- Fermentation: Aspergillus niger cultures oxidize glucose to gluconic acid under controlled pH and temperature.

- Neutralization: Zinc oxide is added to gluconic acid solution, precipitating zinc gluconate crystals.

Catalytic Oxidation

This method bypasses microbial fermentation, using catalysts like platinum or gold to oxidize glucose. Sodium hydroxide neutralizes the product to form sodium gluconate, which is later converted to zinc gluconate via ion exchange.

Indirect Synthesis

Calcium gluconate is treated with sulfuric acid to precipitate calcium sulfate, leaving a gluconic acid solution. Zinc oxide is added to neutralize the acid, forming zinc gluconate.

Comparative Advantages Over Inorganic Zinc Salts

Zinc gluconate outperforms inorganic salts (e.g., zinc sulfate) in key areas:

| Parameter | Zinc Gluconate | Inorganic Zinc Salts |

|---|---|---|

| Bioavailability | Enhanced due to organic chelation | Lower absorption |

| Taste | Neutral | Bitter or metallic aftertaste |

| Stability | Resistant to oxidation and hydrolysis | Prone to degradation in acidic media |

| Applications | Liquid/powder formulations, topical use | Limited to solid-dose forms |

These attributes make zinc gluconate the preferred choice for mineral-fortified beverages and effervescent tablets.

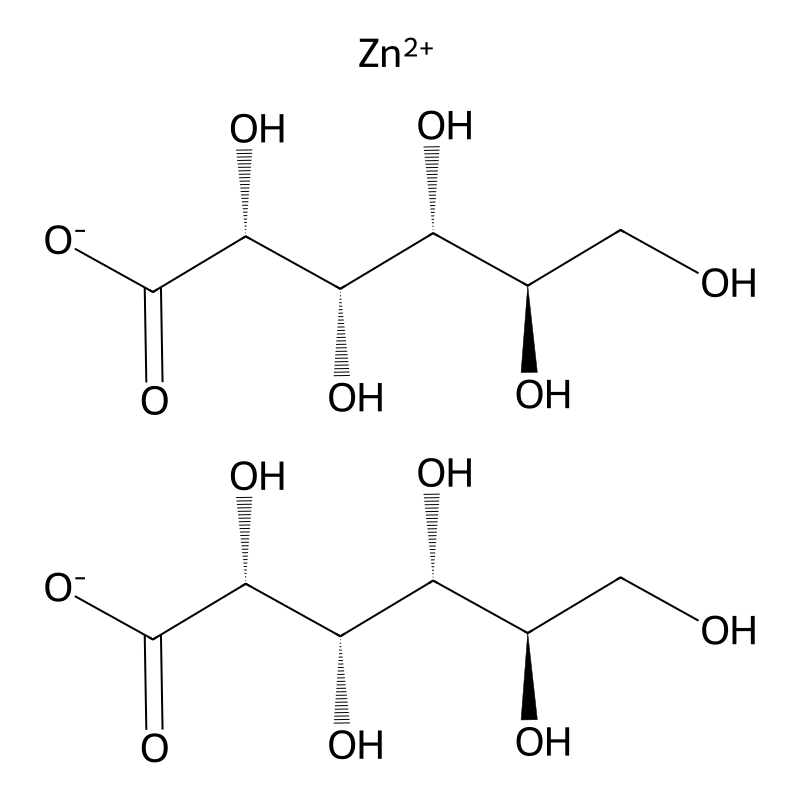

Zinc gluconate is a zinc salt of gluconic acid, consisting of two gluconate anions, each carrying a negative charge, and a zinc cation carrying two positive charges [1]. The molecular formula of zinc gluconate is C₁₂H₂₂O₁₄Zn with a molecular weight of 455.68 g/mol [2] [3]. This compound is systematically named as zinc bis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate], reflecting its complex stereochemical configuration [4].

The stereochemistry of zinc gluconate is particularly noteworthy, as it contains 8 defined stereocenters [2]. These stereocenters are distributed across the two gluconate molecules that coordinate with the central zinc ion. Each gluconate molecule possesses a D-configuration, which is derived from the parent compound D-gluconic acid [5]. The specific stereochemical arrangement is (2R,3S,4R,5R) for each gluconate moiety, indicating the absolute configuration at carbon positions 2, 3, 4, and 5 of the hexanoate chain [4] [10].

The structural integrity of zinc gluconate is maintained through the coordination between the zinc ion and specific oxygen atoms in the gluconate molecules. This coordination involves the carboxylate oxygen atoms and hydroxyl groups of the gluconate chains, creating a stable metal-organic complex [5] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₁₄Zn |

| Molecular Weight | 455.68 g/mol |

| Chemical Name | Zinc bis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate] |

| Stereochemistry | 8 defined stereocenters |

| Melting Point | 172-175°C |

Crystallographic Properties

Zinc gluconate typically exists as a white crystalline or granular powder that is odorless and has a slightly astringent taste [4]. The crystallographic properties of zinc gluconate have been studied using various analytical techniques, including X-ray powder diffraction, which has revealed important structural characteristics of this compound [23].

In its solid state, zinc gluconate can exist in different hydration states, including the trihydrate form (Zn(glH₄)₂·3H₂O) [5] [26]. The crystal structure demonstrates a complex arrangement where zinc ions are coordinated with oxygen atoms from the gluconate molecules and water molecules, forming a three-dimensional network [23].

The solubility properties of zinc gluconate are significant for understanding its behavior in various environments. It is easily soluble in water, with a solubility of approximately 19.3 g/100 mL at 20°C [4]. This solubility increases with rising temperature, making it more soluble in warm water [4] [11]. In contrast, zinc gluconate is practically insoluble in organic solvents such as ethanol, chloroform, and ether [11]. This solubility profile is important for its applications and formulation considerations.

Zinc gluconate also exhibits hygroscopic properties, meaning it can absorb moisture from the surrounding environment [11] [12]. This characteristic necessitates appropriate storage conditions to maintain its physical and chemical integrity.

| Property | Value |

|---|---|

| Crystal Form | White crystalline or granular powder |

| Crystal Appearance | White to off-white powder |

| Solubility in Water | Easily soluble (19.3 g/100 mL at 20°C) |

| Solubility in Organic Solvents | Insoluble in ethanol, chloroform, and ether |

| Hygroscopicity | Hygroscopic |

Coordination Chemistry in Aqueous Solutions

The coordination chemistry of zinc gluconate in aqueous solutions is complex and pH-dependent [5] [26]. Research has shown that in solutions with pH less than 6, zinc ions can coordinate with varying numbers of gluconate ions, forming different complexes [26].

At pH values below 6, one, two, or four gluconate ions can be coordinated to the zinc metal ion, depending on the specific conditions and concentrations [5] [26]. This variable coordination reflects the flexible binding capacity of the gluconate ligand and the adaptable coordination geometry of zinc ions.

When the pH exceeds 6, a significant change occurs in the zinc gluconate system. A gel is formed with the formula Zn₂(glH₄)(OH)₃·xH₂O, which has a pKsp value of approximately 28 [5] [26]. This gel formation represents a transition in the coordination environment of the zinc ions, where hydroxide ions begin to play a more prominent role in the coordination sphere.

As the pH increases further beyond 7, the gel slowly transforms into zinc hydroxide (Zn(OH)₂) [5] [26]. This transformation indicates a complete change in the coordination environment, where hydroxide ions displace the gluconate ligands from the coordination sphere of zinc.

At even higher pH values (above 10), soluble zincates are formed [5] [26]. These zincate species represent yet another coordination environment for zinc, where it exists in an anionic form coordinated with hydroxide ions.

| pH Range | Coordination |

|---|---|

| pH < 6 | One gluconate ion coordinated |

| pH < 6 | Two gluconate ions coordinated |

| pH < 6 | Four gluconate ions coordinated |

| pH > 6 | Gel formation [Zn₂(glH₄)(OH)₃·xH₂O] |

| pH > 7 | Transforms into Zn(OH)₂ |

| pH > 10 | Formation of soluble zincates |

Comparison with Other Zinc Salts

Zinc gluconate is one of several zinc salts used in various applications, and its properties can be compared with other common zinc compounds such as zinc acetate, zinc citrate, zinc oxide, and zinc sulfate [6] [8].

The elemental zinc content varies significantly among these zinc salts. Zinc gluconate contains approximately 14.35% elemental zinc by weight [8], which is lower than zinc acetate (29.6%), zinc citrate (31.0%), and zinc oxide (80.3%), but comparable to zinc sulfate (22.7%) [6] [19].

Bioavailability is a critical factor when comparing different zinc salts. Research indicates that zinc gluconate has high bioavailability, similar to zinc acetate and zinc citrate [6] [15]. In contrast, zinc oxide has significantly lower bioavailability [6]. Studies have shown that the median fractional absorption of zinc from zinc gluconate is approximately 60.9%, which is comparable to the 61.3% absorption rate of zinc acetate and zinc citrate [6] [15].

The stability of these zinc salts in aqueous solutions also varies. Zinc gluconate, zinc acetate, zinc citrate, and zinc sulfate are generally stable at pH 4-6 [19] [21]. However, zinc oxide is largely insoluble in water, which affects its behavior in aqueous environments [6].

The binding strength of the zinc ion to its respective anion differs among these salts, which can influence their chemical behavior and biological activity. Zinc acetate has relatively weak binding between zinc and acetate ions [21]. In comparison, zinc gluconate and zinc citrate have moderate binding strengths, while zinc oxide and zinc sulfate exhibit stronger binding interactions [19] [21].

These differences in properties among zinc salts can influence their suitability for specific applications. For instance, the comparable absorption rates of zinc gluconate and zinc acetate suggest that both could be effective in similar contexts, despite their different chemical compositions [15] [21].

| Property | Zinc Gluconate | Zinc Acetate | Zinc Citrate | Zinc Oxide | Zinc Sulfate |

|---|---|---|---|---|---|

| Elemental Zinc Content | 14.35% | 29.6% | 31.0% | 80.3% | 22.7% |

| Bioavailability | High | High | High | Low | Moderate |

| Absorption Rate | 60.9% | 61.3% | 61.3% | 49.9% | Variable |

| Stability in Aqueous Solution | Stable at pH 4-6 | Stable at pH 4-6 | Stable at pH 4-6 | Insoluble | Stable at pH 4-6 |

| Binding Strength | Moderate | Weak | Moderate | Strong | Strong |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

23713-49-7 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 281 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 191 of 281 companies with hazard statement code(s):;

H318 (94.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (84.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (85.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

DIETARY SUPPLEMENT & FOOD ADDITIVE; VITAMIN TABLETS

EXPTL USE: ZINC GLUCONATE ADDED TO SUBOPTIMAL DOSES OF ORTHO-GYNOL JELLY OR DELFEN CREAM IMPROVES VAGINAL CONTRACEPTIVE EFFICACY OF THESE PRODUCTS.

EXPTL USE: TOXIC BLOOD LEAD LEVELS IN WORKERS DECR FROM 61.6 TO 46.0 UG/100 ML AFTER 24 WK TREATMENT WITH VITAMIN C & ZINC (2 G & 60 MG, DAILY). HEMOGLOBIN LEVELS INCR SIGNIFICANTLY & SERUM & WHOLE BLOOD COPPER LEVELS DECREASED FOLLOWING TREATMENT.

For more Therapeutic Uses (Complete) data for ZINC GLUCONATE (8 total), please visit the HSDB record page.

Mechanism of Action

Pictograms

Corrosive;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Feces and urine

Stored primarily in skeletal muscle and bone.

Metabolism Metabolites

Wikipedia

Drug Warnings

Zinc injection that contains benzyl alcohol as a preservative should not be used in newborn and immature infants. The use of benzyl alcohol in neonates has been associated with a fatal toxic syndrome consisting of metabolic acidosis and CNS, respiratory, circulatory, and renal function impairment. /Zinc supplements/

Biological Half Life

Use Classification

Cosmetics -> Skin conditioning; Deodorant

General Manufacturing Information

Interactions

Thiazide diuretics have been found to increase urinary zinc excretion. /Zinc supplements/

Concurrent use of large amounts of fiber, phosphorus, or phytates with zinc supplements may reduce zinc absorption by formation of nonabsorbable complexes; food containing fiber, phosphorus, or phytates should be taken at least 2 hours after zinc supplements. /Zinc supplements/

Some studies have found that folate can decrease the absorption of zinc, but not in the presence of excessive zinc; other studies have found no inhibition. /Zinc supplements/

For more Interactions (Complete) data for ZINC GLUCONATE (8 total), please visit the HSDB record page.

Dates

Farr BM, Conner EM, Betts RF, Oleske J, Minnefor A, Gwaltney JM Jr: Two randomized controlled trials of zinc gluconate lozenge therapy of experimentally induced rhinovirus colds. Antimicrob Agents Chemother. 1987 Aug;31(8):1183-7. [PMID:2820298]

McElroy BH, Miller SP: Effectiveness of zinc gluconate glycine lozenges (Cold-Eeze) against the common cold in school-aged subjects: a retrospective chart review. Am J Ther. 2002 Nov-Dec;9(6):472-5. [PMID:12424502]

Siepmann M, Spank S, Kluge A, Schappach A, Kirch W: The pharmacokinetics of zinc from zinc gluconate: a comparison with zinc oxide in healthy men. Int J Clin Pharmacol Ther. 2005 Dec;43(12):562-5. [PMID:16372518]

Heckmann SM, Hujoel P, Habiger S, Friess W, Wichmann M, Heckmann JG, Hummel T: Zinc gluconate in the treatment of dysgeusia--a randomized clinical trial. J Dent Res. 2005 Jan;84(1):35-8. doi: 10.1177/154405910508400105. [PMID:15615872]

Wegmuller R, Tay F, Zeder C, Brnic M, Hurrell RF: Zinc absorption by young adults from supplemental zinc citrate is comparable with that from zinc gluconate and higher than from zinc oxide. J Nutr. 2014 Feb;144(2):132-6. doi: 10.3945/jn.113.181487. Epub 2013 Nov 20. [PMID:24259556]

Zinc Gluconate

NCBI

Code of federal regulations

Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide

Zinc Gluconate Toxicity

Zinc Gluconate, Anhydrous

Zinc gluconate, Drugs.com

Zinc Medline Plus

Drug Info SYS Zinc Gluconate

Absorption and metabolism of oral zinc gluconate in humans in fasting state, during, and after a meal

ReductioninDurationofCommon ColdsbyZincGluconate Lozengesina Double-BlindStudy

Zinc Toxicity in Humans

The pharmacokinetics of zinc from zinc gluconate: a comparison with zinc oxide in healthy men